
4,4'-Di(methanesulfinyl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Di(methanesulfinyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two pyridine rings connected by a bipyridine linkage, with methanesulfinyl groups attached at the 4 and 4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di(methanesulfinyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with methanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of 4,4’-Di(methanesulfinyl)-2,2’-bipyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Di(methanesulfinyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl groups can be oxidized to methanesulfonyl groups using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form 4,4’-dimethyl-2,2’-bipyridine using reducing agents like lithium aluminum hydride.
Substitution: The bipyridine core can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: 4,4’-Di(methanesulfonyl)-2,2’-bipyridine.
Reduction: 4,4’-Dimethyl-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4,4’-Di(methanesulfinyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its ability to bind to specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Di(methanesulfinyl)-2,2’-bipyridine involves its ability to interact with various molecular targets through coordination bonds, hydrogen bonds, and van der Waals interactions. The methanesulfinyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The bipyridine core provides a rigid framework that can facilitate binding to metal ions and other targets.
Comparación Con Compuestos Similares
4,4’-Dimethyl-2,2’-bipyridine: Lacks the methanesulfinyl groups, resulting in different reactivity and applications.
4,4’-Di(methanesulfonyl)-2,2’-bipyridine: Contains methanesulfonyl groups instead of methanesulfinyl groups, leading to different chemical properties.
2,2’-Bipyridine: The parent compound without any substituents, used widely in coordination chemistry.
Uniqueness: 4,4’-Di(methanesulfinyl)-2,2’-bipyridine is unique due to the presence of methanesulfinyl groups, which impart distinct redox properties and reactivity. This makes it a valuable compound for applications requiring specific chemical interactions and stability.
Propiedades
Número CAS |
377740-32-4 |
|---|---|
Fórmula molecular |
C12H12N2O2S2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-methylsulfinyl-2-(4-methylsulfinylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2O2S2/c1-17(15)9-3-5-13-11(7-9)12-8-10(18(2)16)4-6-14-12/h3-8H,1-2H3 |
Clave InChI |
XELASZNOHTVZCE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
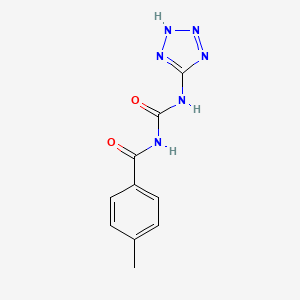
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
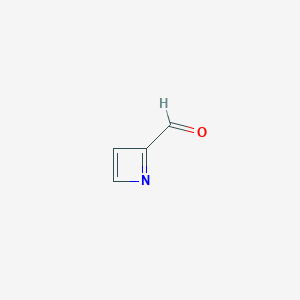
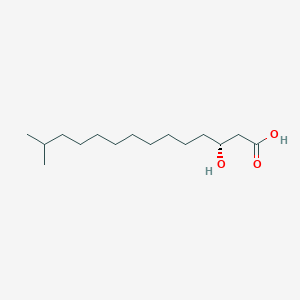
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
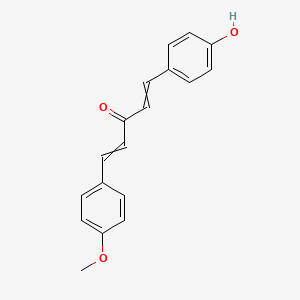
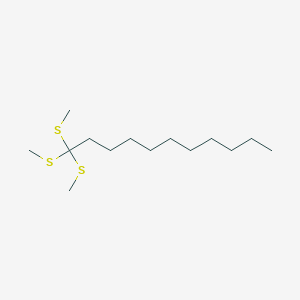
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
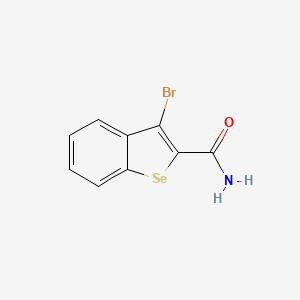
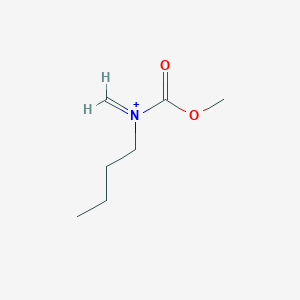
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)
